2-amino-N-ethylbenzenesulfonamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-amino-N-ethylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
They bind to the active site of the enzyme, preventing its natural substrate from accessing the site and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of carbonic anhydrase disrupts the balance of bicarbonate and protons in the cell. This can affect a variety of biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and water .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate and protons in the cell. This can disrupt cellular pH regulation and affect a variety of cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other drugs that inhibit or induce cytochrome P450 enzymes could potentially affect the metabolism of this compound .
Preparation Methods
The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: This compound is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-amino-N-ethylbenzenesulfonamide can be compared with other similar compounds, such as:
- 2-amino-N-methylbenzenesulfonamide
- 2-amino-N-propylbenzenesulfonamide
- 2-amino-N-butylbenzenesulfonamide
These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the nitrogen atom. The uniqueness of this compound lies in its specific alkyl chain, which can influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-amino-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAVWQUPULBREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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